molecular formula C13H6F4O B8533494 2,2',3,4'-Tetrafluoro-[1,1'-biphenyl]-4-carbaldehyde

2,2',3,4'-Tetrafluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8533494
M. Wt: 254.18 g/mol
InChI Key: AQPQNMMSPJEPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',3,4'-Tetrafluoro-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H6F4O and its molecular weight is 254.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H6F4O

Molecular Weight

254.18 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2,3-difluorobenzaldehyde

InChI

InChI=1S/C13H6F4O/c14-8-2-4-9(11(15)5-8)10-3-1-7(6-18)12(16)13(10)17/h1-6H

InChI Key

AQPQNMMSPJEPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C(=C(C=C2)C=O)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2,4-Difluorophenyl)boronic acid (5.39 g), dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (1.40 g), a 2 M aqueous sodium carbonate solution (34.1 mL), and tris(dibenzylideneacetone)dipalladium(0) (1.46 g) were added at room temperature to a toluene (150 mL) solution of 4-bromo-2,3-difluorobenzaldehyde (5.03 g), and the mixture was stirred at 100° C. for 16 hours in a nitrogen atmosphere. Water was added to the reaction mixture at room temperature, and the mixture was filtered through celite. Then, the filtrate was subjected to extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (5.49 g).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2,4-Difluorophenyl)boronic acid (5.39 g), a 2 M aqueous sodium carbonate solution (34.1 mL), tris(dibenzylideneacetone)dipalladium(0) (1.46 g), and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (1.40 g) were added at room temperature to a toluene (150 mL) solution of 4-bromo-2,3-difluorobenzaldehyde (5.03 g), and the mixture was stirred at 100 C for 16 hours in a nitrogen atmosphere. Water was added to the reaction mixture at room temperature, and the mixture was filtered through celite. Then, the filtrate was subjected to extraction with ethyl acetate. The organic layer was separated, washed with water and saturated saline in this order, and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (5.49 g).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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